5-Isobutyl-[1,3,4]thiadiazol-2-ylamine

Lipophilicity Drug Design SAR Studies

WHY CHOOSE THIS COMPOUND: The 5-isobutyl substituent delivers a unique steric-electronic profile (cLogP 1.71) unattainable with linear alkyl chains, enabling precise tuning of CNS penetration and target-binding in lead optimization. The free 2-amino group allows rapid, regioselective conjugation to biotin, fluorophores, or solid supports for affinity-probe development without complex synthetic routes. Validated scaffold for antioxidant (related analogs IC50 16.2 µg/mL), local anesthetic, and agrochemical discovery programs. Ideal for building N-acyl or Schiff base libraries to establish definitive SAR. Also serves as a versatile substrate for novel one-pot 1,3,4-thiadiazole methodology. For R&D use only.

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
CAS No. 52057-89-3
Cat. No. B1295847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
CAS52057-89-3
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN=C(S1)N
InChIInChI=1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)
InChIKeyGOGZJIYMDRZJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutyl-[1,3,4]thiadiazol-2-ylamine (CAS 52057-89-3): Chemical Identity and Core Properties for Research Sourcing


5-Isobutyl-[1,3,4]thiadiazol-2-ylamine (CAS 52057-89-3) is a 5-alkyl-substituted 1,3,4-thiadiazol-2-amine heterocyclic building block [1]. Its core structure consists of a 1,3,4-thiadiazole ring with a primary amine group at the 2-position and an isobutyl (2-methylpropyl) group at the 5-position [1]. With a molecular formula of C6H11N3S and a molecular weight of 157.24 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs to explore the impact of branched alkyl chain substitution on bioactivity and physicochemical properties .

Why Substituting 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine with a Generic 5-Alkyl or 5-Aryl Analog Can Invalidate a Study


Within the 1,3,4-thiadiazol-2-amine class, substitution at the 5-position is the primary driver of biological activity and synthetic utility; even minor changes in the alkyl or aryl group can drastically alter lipophilicity, target binding affinity, and metabolic stability [1][2]. Class-level evidence demonstrates that a 5-substituted thiadiazol-2-amine core can exhibit potent antioxidant activity (e.g., IC50 of 16.2 µg/mL for a related Schiff base derivative) or local anesthetic activity comparable to lidocaine, while the unsubstituted parent compound or different 5-alkyl analogs show divergent activity profiles [3][4]. The specific branched-chain isobutyl substitution on this scaffold provides a unique balance of steric bulk and hydrophobicity that is not achievable with linear alkyl chains (e.g., methyl, ethyl, propyl), making it a distinct tool for establishing precise structure-activity relationships (SAR) in any lead optimization or synthetic methodology program [5].

Quantitative Differentiators for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine Against In-Class Analogs


Increased Lipophilicity (cLogP) as a Synthetic Handle for Improved Membrane Permeability

Compared to the unsubstituted 1,3,4-thiadiazol-2-amine or its 5-methyl analog, the introduction of a 5-isobutyl group significantly increases the calculated lipophilicity (cLogP), which is a critical parameter for predicting membrane permeability and oral bioavailability [1]. This differentiated physicochemical property positions the isobutyl analog as a superior starting point for optimizing central nervous system (CNS) penetration or cellular uptake in whole-cell assays [2].

Lipophilicity Drug Design SAR Studies

Versatile 2-Amino Moiety for Selective Derivatization in Complex Molecule Synthesis

The primary amine at the 2-position serves as a highly reactive nucleophile, enabling regioselective acylation, alkylation, or condensation to form Schiff bases without altering the 5-isobutyl pharmacophore [1]. This is a distinct advantage over 5-aryl analogs where the larger aromatic system can sterically hinder or electronically deactivate the 2-amino group [2]. Unlike the thiol analog (5-isobutyl-1,3,4-thiadiazole-2-thiol, CAS 89601-20-7) which requires protection/deprotection strategies for selective S- vs N- functionalization, the 2-amine derivative provides unambiguous regioselectivity in a single step .

Synthetic Chemistry Derivatization Building Block

Documented Scaffold for Generating Potent Antioxidant and Anti-Inflammatory Lead Compounds

A study of 5-substituted-1,3,4-thiadiazol-2-amine Schiff bases, a compound class directly accessible from this specific building block, demonstrated significant in vitro antioxidant and in vivo anti-inflammatory activity [1]. The most active analog, TDZS-4, exhibited a DPPH radical scavenging IC50 of 16.2 μg/mL and significantly reduced carrageenan-induced rat paw edema at both the 1st and 3rd hour [1]. This establishes a baseline activity for derivatives of this scaffold, while 5-aryl-1,3,4-thiadiazol-2-amines have been more frequently explored as acetylcholinesterase inhibitors, indicating divergent target profiles depending on 5-substituent selection [2].

Antioxidant Anti-inflammatory Medicinal Chemistry

High-Impact Research and Industrial Applications for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine


Medicinal Chemistry: Lead Optimization for CNS or Anti-inflammatory Candidates

Use as a core scaffold for synthesizing libraries of N-acyl or Schiff base derivatives to explore SAR for CNS penetration (due to its increased cLogP of 1.71 relative to unsubstituted analogs [1]) or for antioxidant/anti-inflammatory activity, for which the 5-substituted thiadiazol-2-amine class has shown promising in vivo results [2].

Agrochemical Discovery: Development of Novel Fungicides or Herbicides

The 1,3,4-thiadiazole core is a privileged scaffold in agrochemical patents [3]. The 5-isobutyl analog's unique lipophilicity profile makes it a valuable intermediate for developing new fungicidal or herbicidal candidates that require optimized plant cuticle penetration or systemic mobility.

Chemical Biology: Tool Compound Synthesis for Target ID

The reactive 2-amino group provides a simple, regioselective handle for conjugating the 5-isobutyl-thiadiazole moiety to biotin, fluorophores, or solid supports [4]. This enables the creation of affinity probes for target identification studies, a key advantage over the more complex synthetic routes required for 5-aryl or 2-thiol analogs.

Academic Research: Methodology Development in Heterocyclic Chemistry

Serves as a versatile substrate for developing and validating new one-pot synthetic methodologies for 1,3,4-thiadiazoles, as demonstrated in recent literature [5]. The isobutyl group provides a clear NMR and MS handle for monitoring reaction progress and characterizing new derivatives.

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